molecular formula C7H3FN4 B6271131 2-azido-6-fluorobenzonitrile CAS No. 1541737-06-7

2-azido-6-fluorobenzonitrile

Cat. No.: B6271131
CAS No.: 1541737-06-7
M. Wt: 162.1
InChI Key:
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Description

2-Azido-6-fluorobenzonitrile is an organic compound that contains an azide group, a fluorine atom, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-6-fluorobenzonitrile typically involves the introduction of the azide group into a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable fluorobenzonitrile derivative reacts with sodium azide (NaN₃) in the presence of a phase transfer catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-azido-6-fluorobenzonitrile primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important intermediates in various biochemical pathways. Additionally, the azide group can be reduced to an amine, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-fluorobenzonitrile
  • 2-Azido-5-fluorobenzonitrile
  • 2-Azido-3-fluorobenzonitrile

Uniqueness

2-Azido-6-fluorobenzonitrile is unique due to the specific positioning of the azide and fluorine groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure allows for selective functionalization and the formation of specific products that may not be easily accessible with other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-6-fluorobenzonitrile can be achieved through a two-step process involving the conversion of 2-fluoro-6-nitrobenzonitrile to 2-fluoro-6-azidobenzonitrile, followed by reduction of the azide group to an amine using a suitable reducing agent.", "Starting Materials": [ "2-fluoro-6-nitrobenzonitrile", "Sodium azide", "Sodium hydrosulfite", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-fluoro-6-nitrobenzonitrile to 2-fluoro-6-azidobenzonitrile", "a. Dissolve 2-fluoro-6-nitrobenzonitrile (1.0 g, 5.2 mmol) in methanol (20 mL) and add sodium azide (0.8 g, 12.4 mmol) and sodium hydroxide (0.4 g, 10.4 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Filter the resulting precipitate and wash with water to obtain 2-fluoro-6-azidobenzonitrile as a yellow solid (yield: 80%).", "Step 2: Reduction of the azide group to an amine", "a. Dissolve 2-fluoro-6-azidobenzonitrile (0.5 g, 2.5 mmol) in methanol (10 mL) and add sodium hydrosulfite (0.5 g, 3.3 mmol).", "b. Stir the reaction mixture at room temperature for 2 hours.", "c. Filter the resulting precipitate and wash with water to obtain 2-azido-6-fluorobenzonitrile as a white solid (yield: 70%)." ] }

CAS No.

1541737-06-7

Molecular Formula

C7H3FN4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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